molecular formula C19H18ClNO3 B4449375 methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate

methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate

Cat. No.: B4449375
M. Wt: 343.8 g/mol
InChI Key: NCAZXJBAFALTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential pharmaceutical applications .

Preparation Methods

The synthesis of methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using large-scale reactors and continuous flow processes .

Chemical Reactions Analysis

Methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities .

Properties

IUPAC Name

methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-23-19(22)12-4-2-11(3-5-12)17-14-8-9-24-18(14)15-10-13(20)6-7-16(15)21-17/h2-7,10,14,17-18,21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAZXJBAFALTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3CCOC3C4=C(N2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate
Reactant of Route 6
methyl 4-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.